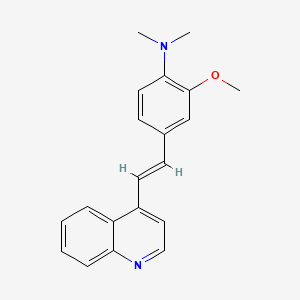
2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, is characterized by the presence of a methoxy group, a dimethylamino group, and a quinolinyl vinyl group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Vinyl Group: The vinyl group can be introduced through a Heck reaction, where a halogenated quinoline derivative is coupled with a vinyl-containing reagent in the presence of a palladium catalyst.
Attachment of the Methoxy and Dimethylamino Groups: The methoxy and dimethylamino groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the vinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Reduced quinoline derivatives and hydrogenated products.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its structure and function, which can lead to antimicrobial and anticancer effects. Additionally, the compound can inhibit specific enzymes and receptors, modulating various biological processes.
類似化合物との比較
Similar Compounds
2-Methoxy-N,N-dimethylaniline: A simpler analog lacking the quinolinyl vinyl group.
4-(2-(4-Quinolinyl)vinyl)aniline: Lacks the methoxy and dimethylamino groups.
Quinoline: The parent compound without any substituents.
Uniqueness
2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities
特性
CAS番号 |
304-31-4 |
|---|---|
分子式 |
C20H20N2O |
分子量 |
304.4 g/mol |
IUPAC名 |
2-methoxy-N,N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C20H20N2O/c1-22(2)19-11-9-15(14-20(19)23-3)8-10-16-12-13-21-18-7-5-4-6-17(16)18/h4-14H,1-3H3/b10-8+ |
InChIキー |
XRJTZHYLYFIJKG-CSKARUKUSA-N |
異性体SMILES |
CN(C)C1=C(C=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)OC |
正規SMILES |
CN(C)C1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)
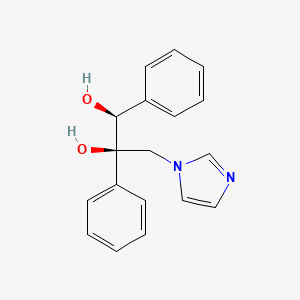
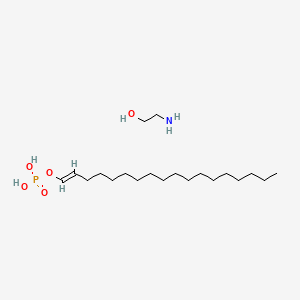
![4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12680188.png)
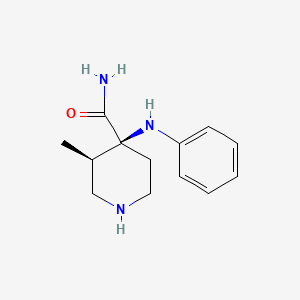
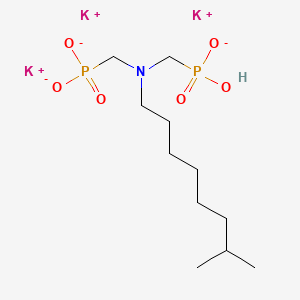
![(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride](/img/structure/B12680196.png)
![1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane](/img/structure/B12680202.png)
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate](/img/structure/B12680210.png)
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)

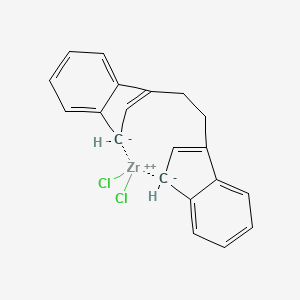
![N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide](/img/structure/B12680235.png)

